5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid
Description
5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid is a thiophene derivative featuring a carboxylic acid group at the 2-position and a phenylurea substituent at the 5-position. This compound is of interest in medicinal chemistry due to its dual functional groups, which may enable interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
5-(phenylcarbamoylamino)thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c15-11(16)9-6-7-10(18-9)14-12(17)13-8-4-2-1-3-5-8/h1-7H,(H,15,16)(H2,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLLHLGDJUCBMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187928 | |
| Record name | 5-[[(Phenylamino)carbonyl]amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
924862-06-6 | |
| Record name | 5-[[(Phenylamino)carbonyl]amino]-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=924862-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(Phenylamino)carbonyl]amino]-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid typically involves the reaction of thiophene-2-carboxylic acid with aniline and a carbonylating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiophene-2-carboxylic acids exhibit significant antimicrobial properties. For instance, studies have shown that compounds related to 5-[(anilinocarbonyl)amino]thiophene-2-carboxylic acid can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .
Anticancer Properties
Thiophene derivatives have been studied for their anticancer activities. The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly against specific tumor cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Enzyme Inhibition
This compound has been identified as a potential inhibitor of viral enzymes, such as the HCV NS5B polymerase. This suggests its application in antiviral drug development .
Applications in Drug Development
The compound's ability to act as a scaffold for further modifications makes it a valuable intermediate in drug discovery. Its derivatives can be tailored to enhance efficacy and selectivity against specific biological targets.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the biological activity of thiophene-based compounds. By modifying the aniline moiety or the carboxylic acid group, researchers aim to improve potency and reduce toxicity .
Peptidomimetics
The incorporation of this compound into peptidomimetics has been explored, providing avenues for developing novel therapeutic agents with enhanced stability and bioavailability .
Material Science Applications
Beyond medicinal chemistry, this compound can also be utilized in materials science:
Organic Electronics
Thiophene derivatives are known for their conductive properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The unique electronic properties of thiophenes allow for their integration into advanced materials .
Coatings and Polymers
The compound can be used as a building block for creating polymers with specific functionalities, such as increased thermal stability or enhanced mechanical properties.
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Group Analysis
- Hydrogen-Bonding Capacity: The target compound’s phenylurea group provides two hydrogen-bond donors (NH) and one acceptor (CO), enabling strong interactions with proteins, as seen in kinase inhibitors (e.g., Compound A in ). Sulfonamide analogs (e.g., ) offer similar hydrogen-bonding but with higher acidity due to the sulfonyl group. Methylthio and isopropylphenyl derivatives lack hydrogen-bond donors, favoring hydrophobic interactions .
- Acidity and Solubility: The carboxylic acid group (pKa ~2.5) ensures ionization at physiological pH, enhancing water solubility. This is critical for bioavailability, as observed in thiophene-2-carboxylic acid derivatives used in drug discovery . Methylaminomethyl and hydrochloride salts (e.g., ) further improve solubility via ionic interactions.
- Electron-withdrawing groups (e.g., methoxycarbonyl ) deactivate the thiophene ring, altering reactivity in coupling reactions.
Biological Activity
Introduction
5-[(Anilinocarbonyl)amino]thiophene-2-carboxylic acid (CAS No. 924862-06-6) is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.
Chemical Structure and Properties
The chemical structure of this compound consists of a thiophene ring substituted with an anilinocarbonyl group and a carboxylic acid functional group. This unique structure contributes to its diverse biological activities.
Molecular Formula and Weight
- Molecular Formula : C12H10N2O3S
- Molecular Weight : 250.28 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes involved in disease pathways, such as viral polymerases.
- Antimicrobial Activity : It exhibits potential antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest that it may have anticancer effects, possibly through apoptosis induction in cancer cells.
Antiviral Activity
Research has indicated that thiophene derivatives, including this compound, can act as potent inhibitors of hepatitis C virus (HCV) NS5B polymerase. A study demonstrated that modifications in the thiophene structure significantly influenced the antiviral efficacy against HCV replication in cultured cells .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential applications in treating bacterial infections. The structure-activity relationship (SAR) studies highlighted that the presence of the anilinocarbonyl moiety enhances its antimicrobial potency compared to other thiophene derivatives .
Anticancer Activity
In cancer research, derivatives of thiophene-2-carboxylic acids have been evaluated for their cytotoxic effects on various cancer cell lines. The specific compound under discussion has demonstrated selective cytotoxicity towards certain tumor cells, with mechanisms involving cell cycle arrest and induction of apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antiviral | Inhibition of HCV NS5B polymerase | |
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induction of apoptosis in cancer cell lines |
Study on Antiviral Efficacy
A notable study focused on the antiviral efficacy of thiophene derivatives against HCV. The results indicated that this compound exhibited a dose-dependent inhibition of HCV replication in Huh-7 cells, with IC50 values comparable to established antiviral agents .
Study on Antimicrobial Activity
Another case study evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing significant zones of inhibition, particularly against Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Similar Compounds
When compared to other thiophene derivatives, such as 2-amino-thiophene-3-carboxylic acid and related anilines, this compound shows enhanced biological activity due to the synergistic effect of its substituents.
Table 2: Comparison with Related Compounds
| Compound Name | Antiviral Efficacy | Antimicrobial Efficacy | Anticancer Activity |
|---|---|---|---|
| This compound | High | Moderate | High |
| 2-Aminothiophene-3-carboxylic acid | Moderate | Low | Low |
| Aniline derivatives | Low | High | Moderate |
Q & A
Q. How does the substitution pattern on the thiophene ring influence biological activity?
- Methodological Answer : Computational docking studies (e.g., using AutoDock Vina) reveal that electron-withdrawing groups (e.g., nitro, bromo) at the 4-position enhance binding to targets like DYRK1A by forming hydrogen bonds with Lys120 and Arg221. In contrast, bulky substituents (e.g., aryl groups) at the 5-position may sterically hinder interactions .
Q. What experimental strategies resolve contradictions in reported IC values across enzymatic assays?
- Methodological Answer : Discrepancies may arise from:
- Assay Conditions : Variations in ATP concentration (e.g., 10 µM vs. 100 µM) or buffer composition (e.g., Mg vs. Mn). Standardize using protocols from (e.g., 8 mM MOPS pH 7.0, 10 mM MgAcetate).
- Protein Source : Recombinant vs. native enzyme purity. Validate activity with a positive control (e.g., staurosporine) and perform dose-response curves in triplicate .
Q. How can molecular dynamics simulations predict metabolite formation in vivo?
- Methodological Answer :
- Step 1 : Use software like Schrödinger’s Desmond to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- Step 2 : Identify metabolic "hotspots" (e.g., oxidation of the thiophene sulfur or cleavage of the urea bond).
- Step 3 : Validate predictions using LC-MS/MS analysis of hepatic microsomal incubations .
Methodological Tables
Table 1 : Key Structural Features and Reactivity
| Functional Group | Reactivity | Example Reaction | Reference |
|---|---|---|---|
| Carboxylic Acid | Nucleophilic acyl substitution | Esterification with MeOH/H | |
| Urea linkage | Hydrolysis under basic conditions | Cleavage with NaOH (pH 12) |
Table 2 : Computational Binding Energies (PDB: 2ZMM)
| Compound Variant | ΔG (kcal/mol) | Key Interactions |
|---|---|---|
| Bromo-substituted at C4 | −9.01 | Lys120, Phe182 |
| Trifluoromethyl at C5 | −11.95 | Arg221, Gln266 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
